2,4-Difluorophenylglyoxal hydrate
Overview
Description
2,4-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3. It is a hydrate form of 2,4-difluorophenylglyoxal, which is characterized by the presence of two fluorine atoms attached to a phenyl ring and a glyoxal group. This compound is used in various scientific research applications, particularly in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorophenylglyoxal hydrate can be synthesized through the oxidation of 2,4-difluorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing the production of by-products. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal group to an alcohol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-difluorobenzoic acid.
Reduction: Formation of 2,4-difluorophenylethanol.
Substitution: Formation of various substituted phenylglyoxal derivatives.
Scientific Research Applications
2,4-Difluorophenylglyoxal hydrate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its reactive glyoxal group.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-difluorophenylglyoxal hydrate involves its reactive glyoxal group, which can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity makes it useful in studying enzyme mechanisms and protein interactions. The compound can also act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal hydrate: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
2,4-Difluorobenzaldehyde: Contains the same fluorine substitution but lacks the glyoxal group, limiting its reactivity in glyoxal-specific reactions.
2,4-Difluorobenzoic acid: An oxidation product of 2,4-difluorophenylglyoxal hydrate, used in different applications due to its carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a glyoxal group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,2-dihydroxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,8,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEFAATXGFJDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856178 | |
Record name | 1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049754-94-0 | |
Record name | 1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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